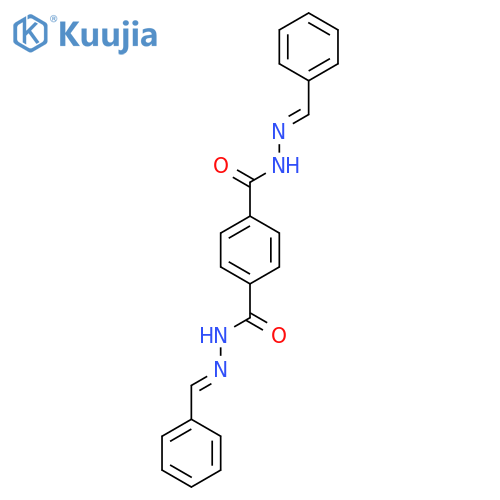

Cas no 29367-22-4 (N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide)

29367-22-4 structure

商品名:N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide

CAS番号:29367-22-4

MF:C22H18N4O2

メガワット:370.403924465179

CID:5014896

N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 化学的及び物理的性質

名前と識別子

-

- (N'1E,N'4E)-N'1,N'4-dibenzylideneterephthalohydrazide

- STK926955

- N'1,N'4-dibenzylideneterephthalohydrazide

- ST50753203

- N'~1~,N'~4~-bis[(E)-phenylmethylidene]benzene-1,4-dicarbohydrazide

- N-((1E)-2-phenyl-1-azavinyl){4-[N-((1E)-2-phenyl-1-azavinyl)carbamoyl]phenyl}c arboxamide

- N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide

-

- インチ: 1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+

- InChIKey: BQAPXQGYQZHJKF-DFEHQXHXSA-N

- ほほえんだ: O=C(C1C=CC(C(N/N=C/C2C=CC=CC=2)=O)=CC=1)N/N=C/C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 505

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 82.9

N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1021-0579-20mg |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-5μmol |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-2mg |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-20μmol |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-4mg |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-30mg |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1021-0579-25mg |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| A2B Chem LLC | AU21747-25mg |

1,4-benzenedicarboxylic acid, bis[2-[(1E)-phenylmethylene]hydrazide] |

29367-22-4 | 25mg |

$360.00 | 2024-04-20 | ||

| A2B Chem LLC | AU21747-5mg |

1,4-benzenedicarboxylic acid, bis[2-[(1E)-phenylmethylene]hydrazide] |

29367-22-4 | 5mg |

$272.00 | 2024-04-20 | ||

| Life Chemicals | F1021-0579-10μmol |

N'1,N'4-bis[(1E)-phenylmethylidene]benzene-1,4-dicarbohydrazide |

29367-22-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

29367-22-4 (N'1,N'4-bis(1E)-phenylmethylidenebenzene-1,4-dicarbohydrazide) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量